1-(4-fluorobenzenesulfonyl)-N-(2-methyl-1,3-benzothiazol-6-yl)piperidine-4-carboxamide
Description
Propriétés
IUPAC Name |
1-(4-fluorophenyl)sulfonyl-N-(2-methyl-1,3-benzothiazol-6-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O3S2/c1-13-22-18-7-4-16(12-19(18)28-13)23-20(25)14-8-10-24(11-9-14)29(26,27)17-5-2-15(21)3-6-17/h2-7,12,14H,8-11H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZVKJTGZFYRARQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
1-(4-Fluorobenzenesulfonyl)-N-(2-methyl-1,3-benzothiazol-6-yl)piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy in various biological assays, and relevant case studies.
- Molecular Formula : C21H22FN3O3S
- Molecular Weight : 447.6 g/mol
- IUPAC Name : 1-(4-fluorobenzenesulfonyl)-N-(2-methyl-1,3-benzothiazol-6-yl)piperidine-4-carboxamide
The compound exhibits several biological activities attributed to its structural components:
- Inhibition of Protein Kinases : The sulfonyl group and the benzothiazole moiety are known to interact with protein kinases, which play crucial roles in various cellular processes including cell division and apoptosis. This interaction may inhibit kinase activity, leading to reduced proliferation of cancer cells .
- Antimicrobial Activity : Preliminary studies suggest that the compound has antimicrobial properties. It has been evaluated against various bacterial strains, showing promising results in inhibiting growth .
- Anti-inflammatory Effects : The benzothiazole structure contributes to anti-inflammatory activity by modulating inflammatory pathways, potentially reducing cytokine production in response to inflammatory stimuli .
Biological Activity Data
Case Study 1: Anticancer Activity
In a study evaluating the anticancer properties of various benzothiazole derivatives, 1-(4-fluorobenzenesulfonyl)-N-(2-methyl-1,3-benzothiazol-6-yl)piperidine-4-carboxamide was tested against human breast cancer cell lines (MCF-7). The results indicated a dose-dependent decrease in cell viability, suggesting potential as a therapeutic agent for breast cancer treatment .
Case Study 2: Antimicrobial Efficacy
A series of experiments assessed the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. The compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural and synthetic differences between the target compound and related piperidine-4-carboxamide derivatives:
Key Differences in Physicochemical Properties
- Electron-Withdrawing Groups : The target compound’s 4-fluorobenzenesulfonyl group enhances polarity and metabolic stability compared to Analog 1’s trifluoromethylphenyl group, which may increase lipophilicity .
Spectral and Analytical Comparisons
- IR Spectroscopy : Unlike triazole derivatives in (νC=S at 1247–1255 cm⁻¹), the target compound’s sulfonamide group would show νS=O stretches near 1150–1350 cm⁻¹, with benzothiazole C=N vibrations at ~1600 cm⁻¹ .
- ¹³C NMR : The target’s benzothiazole carbons (e.g., C-2 at ~165 ppm) would differ from Analog 1’s oxazole carbons (~150 ppm) due to electronic effects .
Q & A
Q. What are the critical steps and optimization strategies for synthesizing 1-(4-fluorobenzenesulfonyl)-N-(2-methyl-1,3-benzothiazol-6-yl)piperidine-4-carboxamide?
The synthesis involves three key stages:
- Piperidine-4-carboxamide core formation : Coupling 4-fluorobenzenesulfonyl chloride with a piperidine precursor under basic conditions (e.g., K₂CO₃ in CH₃CN) to introduce the sulfonyl group.
- Benzothiazole substitution : Reacting the intermediate with 6-amino-2-methyl-1,3-benzothiazole via nucleophilic acyl substitution, requiring controlled temperature (0–5°C) to avoid side reactions.
- Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity. Optimization: Adjust stoichiometry (1.1–1.3 equivalents of sulfonyl chloride) and reaction time (6–12 hours) to maximize yield (reported 60–75% after optimization) .
Q. Which spectroscopic and analytical methods are essential for confirming the structure and purity of this compound?
- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., fluorine-induced shifts in ¹H NMR for the 4-fluorobenzenesulfonyl group; benzothiazole aromatic protons at δ 7.2–8.5 ppm).
- LC-MS : Confirm molecular ion peaks ([M+H]⁺ expected at m/z ~460) and monitor purity (>95% by UV detection at 254 nm).
- Elemental analysis : Validate C, H, N, S content within ±0.4% of theoretical values.
- X-ray crystallography (if crystals form): Resolve stereochemical ambiguities in the piperidine ring .
Q. What preliminary biological activities have been reported for structurally related compounds, and how might they inform research on this molecule?
Analogous sulfonamide-benzothiazole hybrids exhibit:
- Kinase inhibition : IC₅₀ values <1 µM against JAK3 and EGFR in vitro due to sulfonyl group interactions with ATP-binding pockets.
- Antimicrobial activity : MIC of 2–8 µg/mL against S. aureus via disruption of cell wall synthesis.
- Cytotoxicity : Selective activity (IC₅₀ 5–10 µM) in cancer cell lines (e.g., MCF-7, A549) by inducing apoptosis. These findings suggest prioritizing assays for kinase selectivity profiling and cytotoxicity screening .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?
- Systematic substituent variation :
- Replace 4-fluorobenzenesulfonyl with para-Cl or meta-CF₃ groups to assess electronic effects on target binding.
- Modify the benzothiazole’s 2-methyl group with bulkier alkyl chains (e.g., isopropyl) to probe steric tolerance.
- In vitro testing :
- Screen analogs against kinase panels (e.g., Eurofins KinaseProfiler) and cancer cell lines.
- Measure logP (HPLC) and solubility (shake-flask method) to correlate lipophilicity with bioavailability.
Q. What computational strategies can predict binding interactions between this compound and target enzymes like kinases?
- Molecular docking (AutoDock Vina) : Dock the compound into crystal structures of EGFR (PDB: 1M17) to identify key residues (e.g., Lys745, Thr790) interacting with the sulfonyl group.
- Molecular dynamics (MD) simulations (GROMACS) : Simulate ligand-protein stability over 100 ns to assess hydrogen bonding (e.g., benzothiazole NH with Met793 backbone).
- Free energy calculations (MM/PBSA) : Estimate binding free energy (ΔG ~-10 kcal/mol for high-affinity analogs) .
Q. How can contradictions in biological activity data across studies be resolved?
Contradictions often arise from:
- Purity discrepancies : Re-test compounds using orthogonal methods (e.g., LC-MS vs. NMR) and exclude batches with <95% purity.
- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays; cell passage number in cytotoxicity tests).
- Target off-effects : Use CRISPR-validated cell lines and include negative controls (e.g., siRNA knockdown of suspected targets). Example: A 2023 study resolved conflicting JAK3 inhibition data by identifying residual DMSO (≥0.1%) as an assay interferent .
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